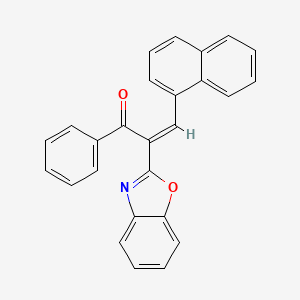![molecular formula C20H24N4O4S B12160807 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12160807.png)
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This compound is part of a series of molecules that have been studied for their ability to activate G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating cellular excitability and have implications in various physiological processes.
Preparation Methods
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of the pyrazole and tetrahydrothiophene moieties. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the dioxidotetrahydrothiophene group makes it susceptible to oxidation reactions.
Reduction: The pyrazole ring can participate in reduction reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemistry: As a tool compound for studying GIRK channel activation.
Biology: Investigating its effects on cellular excitability and signaling pathways.
Medicine: Exploring its potential therapeutic applications in conditions like pain, epilepsy, and anxiety.
Industry: Potential use in the development of new pharmacological agents.
Mechanism of Action
The compound exerts its effects by activating GIRK channels, which are key effectors in G protein-coupled receptor (GPCR) signaling pathways. These channels modulate cellular excitability by allowing potassium ions to flow into the cell, leading to hyperpolarization and reduced neuronal firing. The molecular targets include the GIRK1 and GIRK2 subunits, which form heteromeric complexes that are widely expressed in the brain and peripheral tissues .
Comparison with Similar Compounds
Similar compounds include other GIRK channel activators, such as:
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Urea-based GIRK activators
Compared to these compounds, N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide offers improved metabolic stability and selectivity for GIRK1/2 channels .
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-14-12-19(24(22-14)15-7-11-29(26,27)13-15)21-20(25)17-4-3-5-18-16(17)6-8-23(18)9-10-28-2/h3-6,8,12,15H,7,9-11,13H2,1-2H3,(H,21,25) |
InChI Key |
SECWUAMNTPGCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12160747.png)

![ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160769.png)
![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-phenoxyphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12160774.png)
![1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B12160780.png)
![N-(1,3-benzodioxol-5-yl)-2-{[12-oxo-1-(prop-2-en-1-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl]oxy}acetamide](/img/structure/B12160781.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B12160789.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12160798.png)
![2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160803.png)
